molecular formula C10H8ClNO B1624759 4-Chloro-2-methoxyquinoline CAS No. 4295-05-0

4-Chloro-2-methoxyquinoline

Cat. No.: B1624759
CAS No.: 4295-05-0
M. Wt: 193.63 g/mol
InChI Key: NRHZVBQTBUCSQH-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8ClNO. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a chlorine atom at the fourth position and a methoxy group at the second position on the quinoline ring.

Mechanism of Action

Target of Action

4-Chloro-2-methoxyquinoline is a derivative of quinoline, a class of compounds that includes the antimalarial drug chloroquine . The primary targets of quinoline-based compounds are bacterial gyrase and topoisomerase IV enzymes . These enzymes are essential for bacterial DNA replication, making them attractive targets for antimicrobial drugs .

Mode of Action

Chloroquine, a related quinoline compound, is known to inhibit the action of heme polymerase in malarial trophozoites . This prevents the conversion of heme to hemazoin, leading to the accumulation of toxic heme and the death of the parasite

Biochemical Pathways

Quinoline-based compounds like chloroquine are known to interfere with the heme detoxification pathway in malaria parasites . This leads to the accumulation of toxic heme, which is lethal to the parasites .

Pharmacokinetics

Quinolones and fluoroquinolones, which are structurally related, are known to have good oral bioavailability and are metabolized in the liver . They are also excreted by the kidneys

Result of Action

Based on the mode of action of related compounds, it can be inferred that this compound may lead to the death of targeted cells or organisms by disrupting essential biochemical processes .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution within the body . Additionally, the presence of other compounds, such as syringic acid, can influence the microbial community structure in the environment, potentially affecting the compound’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Chloro-2-methoxyquinoline involves the reaction of 2,4-dichloroquinoline with sodium methoxide in anhydrous toluene. The reaction mixture is refluxed for 16 hours and then cooled to room temperature . Another method involves heating 2,4-dichloroquinoline with sodium methoxide in dimethylformamide at 70°C for 2 hours .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide, potassium carbonate.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Coupling: Palladium catalysts, boronic acids.

Major Products:

  • Substituted quinolines
  • Oxidized or reduced quinoline derivatives
  • Coupled products with various functional groups

Scientific Research Applications

4-Chloro-2-methoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the synthesis of dyes, agrochemicals, and pharmaceuticals.

Comparison with Similar Compounds

  • 2-Chloroquinoline
  • 4-Methoxyquinoline
  • 2,4-Dichloroquinoline

Comparison: 4-Chloro-2-methoxyquinoline is unique due to the presence of both a chlorine atom and a methoxy group on the quinoline ring. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes .

Properties

IUPAC Name

4-chloro-2-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHZVBQTBUCSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC=C2C(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450046
Record name 4-Chloro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4295-05-0
Record name 4-Chloro-2-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4295-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (2.5 g, 12.6 mmol) 2,4-dichloro-quinoline in anhydrous toluene (20 ml) was added a suspension of solid sodium methoxide (2.5 g, 46.3 mmol) in anhydrous toluene (20 ml). The mixture was stirred under reflux for 16 hours and then allowed to cool to room temperature. The solid that had formed was filtered off and washed with 50 ml toluene. The filtrate was evaporated to dryness under reduced pressure to yield a red solid (2.1 g, 10.8 mmol, 86%). MS (ES) m/z=193.1 [M+H]+.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
86%

Synthesis routes and methods II

Procedure details

2,4-Dichloroquinoline (cf. example 14) (4.4 g), sodium methoxide (5.4 g) and dimethyl formamide (70 ml) were heated together at 70° for 2 hrs. The reaction mixture was partitioned between water and ethyl acetate and worked up in standard fashion. The crude product was purified by column chromatography on silica (10% ether in hexane) to give 2-methoxy-4-chloroquinoline (0.87 g) and 2,4-dimethoxyquinoline (1.8 g). The latter was subjected to aqueous hydrolysis by 6N hydrochloric acid for 3 hrs at reflux temperature to give 2-hydroxy-4-methoxyquinoline. This was converted to 2-chloro-4-methoxyquinoline.
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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